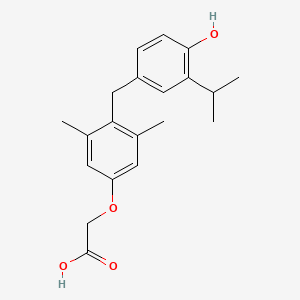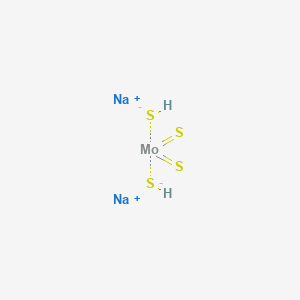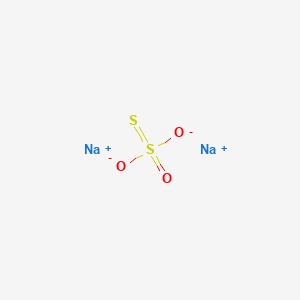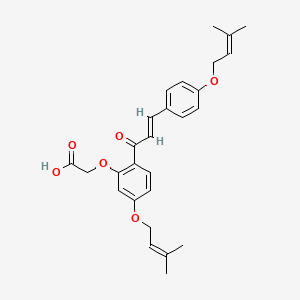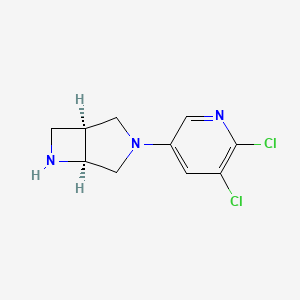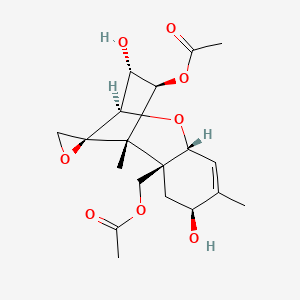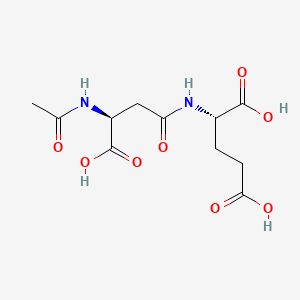
Ácido spaglúmico
Descripción general
Descripción
It is a mast cell stabilizer, which means it helps prevent allergic reactions by inhibiting the release of histamine and other inflammatory mediators from mast cells . Acide spaglumique is commonly used in the treatment of allergic conjunctivitis, a condition characterized by inflammation of the conjunctiva due to allergens .
Aplicaciones Científicas De Investigación
Acide spaglumique has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of acetylated amino acids in various chemical reactions.
Biology: Investigated for its role in cellular signaling pathways and its effects on mast cell stabilization.
Medicine: Primarily used in the treatment of allergic conjunctivitis and other allergic conditions. It is also being explored for its potential neuroprotective effects due to its ability to modulate neurotransmitter activity.
Industry: Utilized in the formulation of eye drops and other pharmaceutical products aimed at treating allergic reactions
Mecanismo De Acción
Target of Action
Acide spaglumique primarily targets mast cells . Mast cells are immune cells that play a crucial role in allergic reactions. They are involved in producing an allergic response by releasing inflammatory mediators such as histamine .
Mode of Action
Acide spaglumique acts as a mast cell stabilizer . It inhibits the degranulation of mast cells, a process that releases inflammatory mediators . This inhibition occurs through the stabilization of specific calcium channels, preventing mast cell degranulation and thus blocking the release of histamine and other mediators .
Biochemical Pathways
The primary biochemical pathway affected by acide spaglumique is the histamine release pathway in mast cells . By inhibiting mast cell degranulation, acide spaglumique prevents the release of histamine, a key mediator in allergic reactions .
Pharmacokinetics
It’s known that the compound is used in eye drops, suggesting a local effect .
Result of Action
The primary result of acide spaglumique’s action is the prevention of allergic reactions . By stabilizing mast cells and inhibiting the release of histamine, it prevents the inflammation and other symptoms associated with allergic reactions .
Action Environment
The action of acide spaglumique is influenced by the local environment in which it is applied. For instance, in the case of eye drops, the compound exerts a local effect, preventing allergic reactions in the eyes . Environmental factors such as the presence of allergens can influence the compound’s efficacy .
Análisis Bioquímico
Biochemical Properties
Acide spaglumique is a mast cell stabilizer . Mast cells are involved in producing an allergic response by releasing inflammatory mediators such as histamine . Thus, acide spaglumique plays a significant role in biochemical reactions by interacting with mast cells and inhibiting the release of histamine .
Cellular Effects
The primary cellular effect of acide spaglumique is its ability to stabilize mast cells . This stabilization prevents the release of histamine, a key mediator in allergic responses . By inhibiting histamine release, acide spaglumique can influence cell function and impact cell signaling pathways .
Molecular Mechanism
The molecular mechanism of acide spaglumique involves its interaction with mast cells . As a mast cell stabilizer, it blocks the release of histamine and other mediators by inhibiting mast cell degranulation, which is the process of releasing these mediators .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acide spaglumique involves the acetylation of aspartyl-glutamic acid. The reaction typically requires the use of acetic anhydride as the acetylating agent and a base such as sodium hydroxide to neutralize the reaction mixture. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group .
Industrial Production Methods
In industrial settings, the production of Acide spaglumique is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified using techniques like crystallization and filtration to obtain a high-purity compound suitable for pharmaceutical use .
Análisis De Reacciones Químicas
Types of Reactions
Acide spaglumique undergoes several types of chemical reactions, including:
Oxidation: Acide spaglumique can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert Acide spaglumique into its reduced forms, which may have different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Acide spaglumique may yield different oxidized derivatives, while substitution reactions can produce a range of substituted analogs with varying biological activities .
Comparación Con Compuestos Similares
Acide spaglumique is unique compared to other mast cell stabilizers due to its dual action as both a mast cell stabilizer and a neurotransmitter modulator. Similar compounds include:
Cromolyn Sodium: Another mast cell stabilizer used in the treatment of allergic conditions. Unlike Acide spaglumique, it does not have significant neuroprotective effects.
Nedocromil Sodium: Similar to cromolyn sodium, it is used for allergic conditions but lacks the neurotransmitter modulation seen with Acide spaglumique.
Ketotifen: A mast cell stabilizer with additional antihistamine properties, but it does not modulate NMDA or mGlu3 receptors .
Acide spaglumique’s unique combination of mast cell stabilization and neurotransmitter modulation makes it a valuable compound in both clinical and research settings.
Propiedades
Key on ui mechanism of action |
Spaglumic acid is a mast cell stabilizer. Mast cells are involved in producing an allergic response by releasing inflammatory mediators such as histamine. Mast cell stablizers block the release of histamine and other mediators by inhibiting mast cell degranulation, which is the process of releasing these mediators. Inhibition occurs through inhibition of specific calcium channels to stabilize the mast cell and prevent degranulation. |
|---|---|
Número CAS |
4910-46-7 |
Fórmula molecular |
C11H18N2O9 |
Peso molecular |
322.27 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]pentanedioic acid;hydrate |
InChI |
InChI=1S/C11H16N2O8.H2O/c1-5(14)12-7(4-9(17)18)10(19)13-6(11(20)21)2-3-8(15)16;/h6-7H,2-4H2,1H3,(H,12,14)(H,13,19)(H,15,16)(H,17,18)(H,20,21);1H2/t6-,7-;/m0./s1 |
Clave InChI |
LQMRHOYCEMZABM-LEUCUCNGSA-N |
SMILES |
CC(=O)NC(CC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |
SMILES isomérico |
CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O |
SMILES canónico |
CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O.O |
Apariencia |
Solid powder |
Key on ui other cas no. |
4910-46-7 |
Descripción física |
Solid |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
113701-65-8 (magnesium salt) 57096-28-3 (sodium salt/solvate) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
eta-NAAG N-acetylaspartyl-beta-linked glutamate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


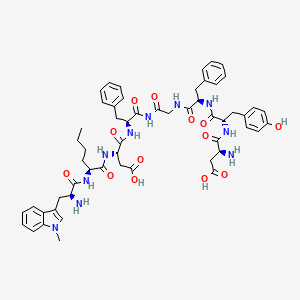
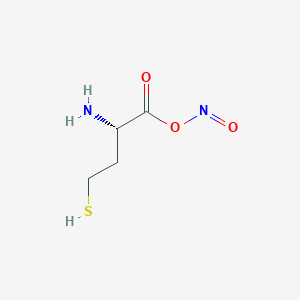
![2-(2-methoxyethoxy)ethyl N-[(2S)-1-[[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1681895.png)
